molecular formula C7H3BrClNS B065124 2-Chloro-4-bromobenzothiazole CAS No. 182344-57-6

2-Chloro-4-bromobenzothiazole

Cat. No. B065124
CAS No.: 182344-57-6
M. Wt: 248.53 g/mol
InChI Key: HWPFBBVUHHRYMR-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

The title compound was prepared from 2,6-dibromoaniline via 4-bromo-2-mercapto-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 150° C. for 16 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5](Br)[C:3]=1[NH2:4].BrC1C2N=C(S)SC=2C=CC=1.[Cl:21][C:22]1[S:23]C2C=CC(Cl)=CC=2N=1>>[Br:1][C:2]1[C:3]2[N:4]=[C:22]([Cl:21])[S:23][C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C(=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC2=C1N=C(S2)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=C(C=C2)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1N=C(S2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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